molecular formula C22H20FN3O3S2 B2739859 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1207055-62-6

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2739859
CAS No.: 1207055-62-6
M. Wt: 457.54
InChI Key: OACHNXLSFNBBOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible retrosynthetic analysis suggests that it can be formed by a Horner-Emmons-Wadsworth reaction between commercially available thiophene-2-carboxaldehyde and a ketophosphonate derived from 2,4-dimethylacetophenone . Further experimental details and optimization would be necessary to confirm this pathway.


Chemical Reactions Analysis

The compound’s reactivity and chemical transformations are crucial for understanding its behavior. While specific reactions may vary, it’s essential to explore potential functional group modifications, such as substitutions, additions, or eliminations. Additionally, the catalytic protodeboronation of boronic esters has been reported, which could be relevant in the context of this compound .

Scientific Research Applications

Bacterial Infections and Antibacterial Properties

Sulfonamides, like the one discussed, are historically significant for their antibacterial properties. For instance, sulfonamides have been used in treating bacterial meningitis, showcasing their effectiveness as bacteriostatic agents against various infections. Such compounds have been vital in preventing complications and extending the spectrum of antibacterial therapy (Rhoads, Svec, & Rohr, 1950).

Pharmacokinetics and Human Safety

Research on sulfonamides also delves into pharmacokinetics and safety in humans. For example, the evaluation of radiotracers targeting specific receptors for conditions like multiple sclerosis involves sulfonamide compounds, indicating their use in diagnostic medicine and safety assessment in clinical populations (Brier et al., 2022).

Metabolism and Adverse Reactions

Understanding the metabolism of sulfonamides and their potential to cause adverse reactions is crucial. Studies have identified specific metabolic pathways and the role of genetic factors in the development of hypersensitivity reactions to sulfonamide drugs. This research is important for the safe use of such compounds in vulnerable populations (Rieder et al., 1991).

Environmental and Human Exposure Analysis

Investigations into the environmental presence and human exposure to perfluorinated sulfonamides highlight the ecological and health impact of such compounds. Studies focus on their occurrence in indoor and outdoor air and their implications for human health, emphasizing the need for monitoring and assessing exposure risks (Shoeib et al., 2005).

Anticonvulsant Research

Sulfonamide compounds have been explored for their potential anticonvulsant properties, indicating the breadth of therapeutic applications beyond their antimicrobial use. The pharmacokinetics, metabolism, and efficacy of such compounds in preclinical models are areas of ongoing research, suggesting their potential in treating neurological conditions (Martin et al., 1997).

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S2/c1-13-5-7-16(11-15(13)3)21-24-22(29-25-21)20-19(9-10-30-20)31(27,28)26(4)17-8-6-14(2)18(23)12-17/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACHNXLSFNBBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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